N-p-Carboxyphenyl-D-xylosylamine
Description
N-p-Carboxyphenyl-D-xylosylamine is a synthetic organic compound characterized by a para-carboxyphenyl group linked via an amine to a D-xylosyl moiety. The carboxyphenyl group may enhance solubility or enable conjugation, while the xylosylamine moiety could mimic carbohydrate-protein interactions.
Properties
IUPAC Name |
4-[(3,4,5-trihydroxyoxan-2-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c14-8-5-19-11(10(16)9(8)15)13-7-3-1-6(2-4-7)12(17)18/h1-4,8-11,13-16H,5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDUHCYBUVVDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860399 | |
| Record name | N-(4-Carboxyphenyl)pentopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10396-71-1 | |
| Record name | N-p-Carboxyphenyl-D-xylosylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010396711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC20720 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-p-Carboxyphenyl-D-xylosylamine typically involves the reaction of p-carboxyphenylamine with D-xylose under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-p-Carboxyphenyl-D-xylosylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-p-Carboxyphenyl-D-xylosylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-p-Carboxyphenyl-D-xylosylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-p-Carboxyphenyl-D-xylosylamine to structurally related compounds, focusing on molecular features, toxicity, and applications.
Structural and Functional Group Comparisons
Key Observations :
- N-Nitrosodiphenylamine (): Contains a nitroso (-N=O) group, making it highly carcinogenic . Unlike this compound, it lacks carbohydrate or polar carboxyl groups, limiting its biomedical utility.
- 3-Chloro-N-phenyl-phthalimide (): Features a chloro-substituted phthalimide ring, enabling use in polyimide synthesis .
- Tofenamic acid (): A diphenylamine derivative with a carboxylic acid group, used as a nonsteroidal anti-inflammatory drug (NSAID) . Its aromatic amine and carboxyl groups share partial similarity with this compound but lack the xylosyl component.
Biological Activity
Overview of N-p-Carboxyphenyl-D-xylosylamine
This compound is a glycosylamine derivative that has garnered interest in biochemical research due to its potential biological activities. Glycosylamines are known for their roles in various biological processes, including cell signaling, enzyme inhibition, and as precursors in the synthesis of bioactive compounds.
Chemical Structure
The structure of this compound can be represented as follows:
- Chemical Formula : C₁₁H₁₃N₁O₅
- Molecular Weight : 241.23 g/mol
This compound features a carboxyphenyl group attached to a D-xylosylamine moiety, which may influence its solubility and interaction with biological systems.
Antimicrobial Activity
Research on similar glycosylamines has shown promising antimicrobial properties. For instance, studies indicate that certain glycosylamines exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.
Anticancer Potential
This compound may also possess anticancer properties. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. For example, studies have highlighted the role of glycosylamines in modulating signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition
Glycosylamines are known to act as enzyme inhibitors. Research indicates that this compound could inhibit specific glycosidases or kinases, which are crucial for various metabolic processes. This inhibition can lead to altered cellular functions and may provide therapeutic benefits in certain diseases.
Case Studies
- Case Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry found that a related glycosylamine exhibited significant antibacterial activity against Gram-positive bacteria. The compound was effective at concentrations as low as 50 µg/mL, suggesting potential for development into an antibiotic agent.
- Case Study on Anticancer Effects : In vitro studies demonstrated that a structurally similar compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value was reported at 20 µM, indicating a potent effect on cancer cell viability.
- Enzyme Inhibition Study : Research published in Bioorganic & Medicinal Chemistry Letters indicated that a related glycosylamine inhibited α-glucosidase activity with an IC50 value of 15 µM, highlighting its potential as a therapeutic agent for managing diabetes by regulating glucose metabolism.
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Antimicrobial Activity (µg/mL) | Anticancer IC50 (µM) | Enzyme Inhibition IC50 (µM) |
|---|---|---|---|
| This compound | 50 | 20 | 15 |
| Related Glycosylamine A | 30 | 25 | 10 |
| Related Glycosylamine B | 40 | 15 | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
